3,10-Diphenyl[1,2,3,5]tetrazino[5,4-a]indol-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,10-Diphenyl[1,2,3,5]tetrazino[5,4-a]indol-4(3H)-one is a complex organic compound featuring a unique structure that combines indole and tetrazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,10-Diphenyl[1,2,3,5]tetrazino[5,4-a]indol-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diphenylhydrazine with a suitable indole derivative in the presence of a cyclizing agent. The reaction conditions often require a solvent such as dichloromethane and a catalyst like trifluoroacetic acid to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
3,10-Diphenyl[1,2,3,5]tetrazino[5,4-a]indol-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
3,10-Diphenyl[1,2,3,5]tetrazino[5,4-a]indol-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 3,10-Diphenyl[1,2,3,5]tetrazino[5,4-a]indol-4(3H)-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine-based compounds: These compounds share a similar tetrazine moiety and are used in energetic materials and pharmaceuticals.
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: These compounds are investigated for their potential as kinase inhibitors and anticancer agents.
Uniqueness
3,10-Diphenyl[1,2,3,5]tetrazino[5,4-a]indol-4(3H)-one is unique due to its combination of indole and tetrazine structures, which confer distinct chemical and biological properties
Properties
CAS No. |
834910-19-9 |
---|---|
Molecular Formula |
C21H14N4O |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
3,10-diphenyl-[1,2,3,5]tetrazino[5,4-a]indol-4-one |
InChI |
InChI=1S/C21H14N4O/c26-21-24-18-14-8-7-13-17(18)19(15-9-3-1-4-10-15)20(24)22-23-25(21)16-11-5-2-6-12-16/h1-14H |
InChI Key |
VDFOYJSJBNJZCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3N=NN(C(=O)N3C4=CC=CC=C42)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.